molecular formula C18H16ClN3O4 B2505695 2-(4-chlorophenoxy)-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide CAS No. 920169-65-9

2-(4-chlorophenoxy)-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide

Cat. No.: B2505695
CAS No.: 920169-65-9
M. Wt: 373.79
InChI Key: RCJOJIPKLOVLLJ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide is a complex organic compound that features a chlorophenoxy group, a furan ring, and a pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(4-chlorophenoxy)acetic acid.

    Coupling with Pyridazine Derivative: The 2-(4-chlorophenoxy)acetic acid is then coupled with a pyridazine derivative that contains a furan ring. This step often requires a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

    Formation of the Final Product: The final step involves the amidation reaction where the intermediate is reacted with an amine derivative to form the desired acetamide compound. This step may require the use of a dehydrating agent like DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide can undergo various types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The chlorophenoxy group can bind to hydrophobic pockets, while the furan and pyridazine rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)acetic acid: Shares the chlorophenoxy group but lacks the pyridazine and furan rings.

    N-(2-(6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide: Contains the pyridazine and furan rings but lacks the chlorophenoxy group.

Uniqueness

2-(4-chlorophenoxy)-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide is unique due to the combination of its structural features, which allows for a diverse range of chemical reactivity and biological activity. The presence of the chlorophenoxy group, furan ring, and pyridazine moiety in a single molecule provides a versatile scaffold for the development of new compounds with potential therapeutic applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4/c19-13-3-5-14(6-4-13)26-12-17(23)20-9-11-25-18-8-7-15(21-22-18)16-2-1-10-24-16/h1-8,10H,9,11-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJOJIPKLOVLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(C=C2)OCCNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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